N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S/c18-13-7-6-12(26-13)16-20-21-17(25-16)19-15(24)10-8-14(23)22(9-10)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAOAZJMPFUMNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine
The 1,3,4-oxadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives.
- Thiosemicarbazide Formation : React 5-chlorothiophene-2-carboxylic acid (1.0 eq) with thiosemicarbazide (1.2 eq) in phosphorus oxychloride (POCl₃) under reflux (80–90°C, 4–6 h).
- Cyclization : Treat the intermediate with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 1.5 eq) in tetrahydrofuran (THF) at 0°C. Stir for 2 h, then warm to room temperature.
- Isolation : Precipitate the product by adding ice-cold water. Filter and recrystallize from ethanol.
Key Data :
Preparation of 5-Oxo-1-phenylpyrrolidine-3-carboxylic Acid
The pyrrolidine scaffold is constructed via a Michael addition-cyclization sequence.
- Condensation : React itaconic acid (1.0 eq) with aniline (1.1 eq) in water at reflux (12 h).
- Cyclization : Treat the intermediate with N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq) in toluene at 60°C (3 h).
- Hydrolysis : Reflux the product with 1 M NaOH in methanol/THF (1:1) to yield the carboxylic acid.
Key Data :
- Yield: 70–86%
- Characterization:
Coupling of Intermediates
Carboxamide Formation via Activated Ester
The oxadiazole amine is coupled to the pyrrolidine carboxylic acid using bis(pentafluorophenyl) carbonate (BPC) activation.
Procedure :
- Activation : Stir 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (1.0 eq) with BPC (1.2 eq) and triethylamine (1.5 eq) in acetonitrile (25°C, 2 h).
- Coupling : Add 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine (1.0 eq) and stir at 25°C (12 h).
- Workup : Filter precipitated product or purify via dry flash chromatography (Al₂O₃, hexane/ethyl acetate).
Key Data :
Acid Chloride-Mediated Coupling
Alternative coupling using pyrrolidine-3-carbonyl chloride.
Procedure :
- Chlorination : Treat 5-oxo-1-phenylpyrrolidine-3-carboxylic acid (1.0 eq) with oxalyl chloride (2.0 eq) and catalytic DMF in dichloromethane (0°C to 25°C, 4 h).
- Reaction : Add the acid chloride to a solution of oxadiazole amine (1.0 eq) and pyridine (2.0 eq) in dichloromethane (0°C, 2 h).
- Isolation : Extract with NaHCO₃, dry (MgSO₄), and concentrate.
Key Data :
Optimization and Challenges
Solvent and Catalytic Effects
Byproduct Mitigation
- Unreacted Amine : Excess acid chloride (1.5 eq) ensures complete conversion.
- Oxadiazole Ring Opening : Avoid prolonged heating (>80°C) during cyclization.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| BPC Activation | 83% | >95% | Moderate |
| Acid Chloride Coupling | 75% | 90–95% | Low |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Chlorothiophene Moiety | Provides unique electronic properties |
| Oxadiazole Ring | Imparts biological activity |
| Pyrrolidine Structure | Enhances interaction with biological targets |
Chemistry
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide serves as a building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various reactions such as cyclization and functional group transformations.
Biology
Research indicates that this compound exhibits significant antimicrobial and anticancer properties:
Antimicrobial Activity
In vitro studies have demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis, although further studies are required to elucidate the precise pathways involved.
Anticancer Properties
Preliminary investigations suggest that the compound may induce apoptosis and cell cycle arrest in cancer cells. For example, treatment with this compound has led to a notable reduction in cell viability in lung and breast cancer cell lines.
Medicine
Due to its structural features, this compound is being explored as a potential drug candidate. Its ability to modulate enzyme activity could lead to therapeutic applications in treating various diseases.
Industry
The compound is also being investigated for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for applications in optoelectronics.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of several bacterial strains at low concentrations. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than many conventional antibiotics.
Case Study 2: Anticancer Activity
In a recent investigation into its anticancer properties, researchers treated various cancer cell lines with different concentrations of the compound. The findings showed a dose-dependent reduction in cell viability, particularly in breast cancer cells where apoptosis was confirmed through flow cytometry analysis.
Mechanism of Action
The mechanism of action of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocyclic Cores
The target compound’s 1,3,4-oxadiazole core differentiates it from analogues bearing 1,3,4-thiadiazole or thiazolidinone rings. For example:
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () replaces the oxadiazole with a sulfur-containing thiadiazole and substitutes the chlorothiophene with an isopropyl group. This increases lipophilicity (logP) and may alter metabolic stability .
- N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide () introduces a thiazolidinone core with a benzylidene substituent, which may confer distinct hydrogen-bonding interactions in biological targets .
Substituent Effects on Physicochemical Properties
- Chlorothiophene vs.
- Oxadiazole vs. Thiadiazole : The oxygen atom in oxadiazole reduces polar surface area (PSA) compared to thiadiazole’s sulfur, possibly increasing blood-brain barrier penetration .
Molecular Weight and Bioavailability
- The target compound’s molecular weight (estimated ~437 g/mol) is higher than analogues like the fluorophenyl-thiadiazole derivative (MW ~388 g/mol, ), which may impact oral bioavailability due to Lipinski’s rule of five considerations .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a complex structure that includes an oxadiazole ring, a pyrrolidine moiety, and a phenyl group, contributing to its diverse biological interactions.
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 356.7648 g/mol. The structural configuration allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the oxadiazole ring : Cyclization of hydrazides with carboxylic acids.
- Introduction of the chlorothiophene moiety : Reaction with 5-chlorothiophene derivatives.
- Attachment of the phenylpyrrolidine group : Coupling with appropriate benzoyl chlorides under basic conditions.
These synthetic routes are crucial for obtaining the desired biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits potent antimicrobial properties. It has been shown to inhibit the growth of resistant strains of bacteria such as Neisseria gonorrhoeae and Staphylococcus aureus, including multidrug-resistant variants. The mechanism involves targeting specific enzymes essential for bacterial cell wall synthesis and metabolism, leading to cell death .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Activity Level | Reference |
|---|---|---|
| Neisseria gonorrhoeae | High | |
| Staphylococcus aureus | Moderate | |
| Escherichia coli | Low |
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties against various cancer cell lines, notably A549 human lung adenocarcinoma cells. The compound's cytotoxic effects were evaluated using MTT assays, revealing a structure-dependent activity where modifications in the chemical structure significantly influenced efficacy .
Table 2: Cytotoxicity Against Cancer Cell Lines
The proposed mechanism for the biological activity of this compound includes:
- Enzyme Inhibition : Interference with enzymes critical for bacterial growth and cancer cell proliferation.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Oxidative Stress Induction : Generation of reactive oxygen species (ROS) leading to cellular damage.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multidrug-resistant pathogens. The results indicated significant inhibition zones in agar diffusion tests, suggesting its potential as a therapeutic agent against resistant bacterial infections .
Study on Anticancer Properties
Another study focused on the anticancer properties using various derivatives of 5-oxopyrrolidine compounds. It was found that modifications in substituents led to enhanced activity against A549 cells while maintaining lower toxicity towards non-cancerous cells . This highlights the importance of structural optimization in drug design.
Q & A
Q. What synthetic routes are commonly employed for synthesizing N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide, and how are yields optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the 1,3,4-oxadiazole core. Key steps include cyclization of acylhydrazides using POCl₃ or other dehydrating agents. The pyrrolidine-3-carboxamide moiety is introduced via nucleophilic substitution or coupling reactions. Optimizing yield requires precise control of:
- Temperature : Cyclization reactions often proceed at 80–100°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol is used for milder conditions .
- Catalysts : Coupling reactions may employ EDCI/HOBt or Pd-based catalysts for amide bond formation .
Example Reaction Conditions Table:
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 90°C, 12h | 65–75 | |
| Amide coupling | EDCI/HOBt, DMF, RT | 70–85 |
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., chlorothiophenyl protons at δ 6.8–7.2 ppm; oxadiazole carbons at δ 160–165 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₃ClN₄O₃S: 412.03) .
- FT-IR Spectroscopy : Detects carbonyl (C=O) stretches (1670–1720 cm⁻¹) and N-H bonds (3300–3500 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular Docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on interactions between the oxadiazole ring and catalytic residues .
- QSAR Modeling : Correlate structural features (e.g., Cl-substituted thiophene) with activity data to design derivatives with enhanced potency .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability to prioritize candidates for in vivo testing .
Q. How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
- Control for Purity : Use HPLC (≥95% purity) to eliminate confounding effects from impurities .
- Validate Target Engagement : Employ techniques like SPR (surface plasmon resonance) to directly measure binding kinetics to the proposed target .
Q. What strategies mitigate stability issues during in vitro and in vivo studies?
Methodological Answer:
- Lyophilization : Improve shelf-life by storing the compound as a lyophilized powder at -20°C .
- Prodrug Design : Modify the carboxamide group to enhance metabolic stability (e.g., ester prodrugs hydrolyzed in target tissues) .
- Formulation Optimization : Use cyclodextrins or liposomal encapsulation to improve aqueous solubility and bioavailability .
Data Contradiction Analysis
Q. Discrepancies in reported solubility: How to reconcile differences between computational predictions and experimental data?
Methodological Answer:
- Experimental Validation : Use shake-flask method with UV-Vis quantification in buffers (pH 1.2–7.4) to measure intrinsic solubility .
- Adjust Computational Models : Incorporate crystal packing effects (via PXRD data) and ionization constants (pKa) into tools like COSMO-RS .
- Explore Polymorphs : Screen for crystalline forms with improved solubility using solvent evaporation or grinding .
Q. Why do some studies report potent antimicrobial activity while others show negligible effects?
Methodological Answer:
- Strain-Specificity : Test against standardized panels (e.g., ATCC strains) and include Gram-positive/-negative controls .
- Biofilm vs. Planktonic Assays : Biofilm-associated infections may require higher concentrations; use crystal violet staining for biofilm quantification .
- Check Efflux Pump Activity : Inhibitors like PAβN can clarify if resistance mechanisms underlie inconsistent results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
